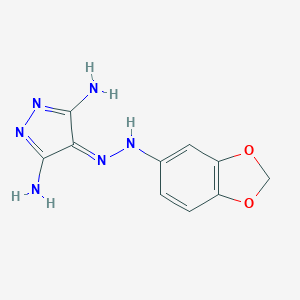![molecular formula C23H23FN6 B292297 2-(2-fluorophenyl)-3,4-dimethyl-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292297.png)
2-(2-fluorophenyl)-3,4-dimethyl-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenyl)-3,4-dimethyl-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery. This compound has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects. In
科学的研究の応用
2-(2-fluorophenyl)-3,4-dimethyl-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine has been extensively studied for its potential applications in drug discovery. This compound has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to have analgesic effects in animal models of pain. Moreover, it has been shown to have antipsychotic effects in animal models of schizophrenia.
作用機序
The mechanism of action of 2-(2-fluorophenyl)-3,4-dimethyl-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of various signaling pathways in the body. It has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a key regulator of inflammation. It has also been found to modulate the activity of the dopamine D2 receptor, which is a target for antipsychotic drugs.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-3,4-dimethyl-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in animal models of inflammation. It has also been found to have analgesic effects in animal models of pain. Moreover, it has been shown to have antipsychotic effects in animal models of schizophrenia. Additionally, it has been found to have antioxidant and neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
2-(2-fluorophenyl)-3,4-dimethyl-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. It has a wide range of biological activities, which makes it a versatile tool for studying various diseases and physiological processes. However, there are also some limitations to using this compound in lab experiments. It has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood. Moreover, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 2-(2-fluorophenyl)-3,4-dimethyl-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective drugs for various diseases. Another direction is to study its safety and efficacy in humans, which could pave the way for its use as a therapeutic agent. Additionally, it could be used as a tool for studying the role of inflammation, pain, and schizophrenia in various diseases. Furthermore, it could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成法
The synthesis of 2-(2-fluorophenyl)-3,4-dimethyl-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine involves the reaction of 2-amino-5-fluorophenyl with 2,3-dimethylpyrazine-5-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 4-phenylpiperazine to yield the final product. This synthesis method has been optimized to yield high purity and yield of the compound.
特性
分子式 |
C23H23FN6 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
2-(2-fluorophenyl)-3,4-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C23H23FN6/c1-16-21-17(2)30(20-11-7-6-10-19(20)24)27-22(21)23(26-25-16)29-14-12-28(13-15-29)18-8-4-3-5-9-18/h3-11H,12-15H2,1-2H3 |
InChIキー |
QTXMHBBYCMCSBJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NN=C(C2=NN1C3=CC=CC=C3F)N4CCN(CC4)C5=CC=CC=C5)C |
正規SMILES |
CC1=C2C(=NN=C(C2=NN1C3=CC=CC=C3F)N4CCN(CC4)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Methoxyphenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B292214.png)
![5,7-Dimethyl-3-((3-(trifluoromethyl)phenyl)diazenyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B292216.png)
![4-[(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B292218.png)
![5,7-dimethyl-3-phenyldiazenyl-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B292219.png)
![3-[(2-fluorophenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292220.png)
![3-(3-chlorophenyl)azo-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B292221.png)
![3-(1,3-benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292224.png)
![5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292228.png)
![5-amino-4-[2-(1,3-benzodioxol-5-yl)hydrazinyl]pyrazol-3-one](/img/structure/B292229.png)
![5-amino-4-[2-(3-methoxyphenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292231.png)

![(3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292233.png)

![4-Chloro-3,7-dimethyl-2-(1-pyrrolidinyl)[1,8]naphthyridine](/img/structure/B292236.png)